
(Fmoc-Cys-OSu)2
Übersicht
Beschreibung
The compound (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2, commonly referred to as (Fmoc-Cys-OSu)2, is a derivative of cysteine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its ability to protect the sulfhydryl group of cysteine, preventing unwanted side reactions during peptide chain elongation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide . This reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often involves rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Oxidation and Reduction: The sulfhydryl group of cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of the secondary and tertiary structures of peptides and proteins.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and iodine are often used to oxidize the sulfhydryl group to form disulfide bonds.
Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are used to reduce disulfide bonds back to sulfhydryl groups.
Major Products Formed
The major products formed from these reactions include:
Peptides with Amide Bonds: Formed through substitution reactions with amines.
Disulfide-Bonded Peptides: Formed through the oxidation of the sulfhydryl group.
Wissenschaftliche Forschungsanwendungen
(9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of peptides with specific sequences and modifications.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.
Industry: Used in the production of peptide-based materials and nanostructures for various applications.
Wirkmechanismus
The mechanism of action of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 involves the protection of the sulfhydryl group of cysteine during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted side reactions, while the N-hydroxysuccinimide ester facilitates the formation of amide bonds with nucleophiles. This dual functionality ensures the efficient and selective synthesis of peptides with the desired sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-fluorenylmethyloxycarbonyl-cysteine-4-methoxytrityl ester (Fmoc-Cys(Mmt)-OH): Another cysteine derivative used in peptide synthesis, offering higher acid sensitivity compared to (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2.
9-fluorenylmethyloxycarbonyl-cysteine-2,4-dimethoxyphenyl ester (Fmoc-Cys(Dmp)-OH): Provides an alternative protecting group strategy with different deprotection conditions.
Uniqueness
The uniqueness of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 lies in its dual functionality, combining the protective properties of the 9-fluorenylmethyloxycarbonyl group with the reactivity of the N-hydroxysuccinimide ester. This makes it a versatile and efficient reagent for peptide synthesis, particularly in the formation of complex peptides with multiple disulfide bonds.
Biologische Aktivität
(Fmoc-Cys-OSu)₂, a derivative of cysteine, is widely utilized in peptide synthesis due to its unique properties that facilitate the incorporation of cysteine residues into peptides. This compound plays a significant role in the formation of disulfide bonds, which are crucial for the structural integrity and biological function of many proteins. This article explores the biological activity of (Fmoc-Cys-OSu)₂, including its synthesis, applications in peptide research, and its interaction with biological systems.
(Fmoc-Cys-OSu)₂ is characterized by the following structural features:
- Fmoc Group : Provides protection for the amino group during peptide synthesis.
- Cysteine Residue : The thiol group (-SH) allows for the formation of disulfide bonds.
- OSu Group : Enhances solubility and stability in various conditions.
Synthesis
The synthesis of (Fmoc-Cys-OSu)₂ typically involves solid-phase peptide synthesis (SPPS) methods. The Fmoc protecting group is removed under mild basic conditions, allowing for subsequent reactions that lead to the formation of cyclic peptides or peptides with specific disulfide linkages. The versatility of this compound makes it suitable for various synthetic strategies, including:
- Orthogonal Protection : Utilization of multiple protecting groups to control reactivity.
- Disulfide Formation : Facilitates the introduction of disulfide bonds at desired locations within a peptide sequence.
Biological Activity
The biological activity of (Fmoc-Cys-OSu)₂ can be categorized into several key areas:
1. Disulfide Bond Formation
Disulfide bonds are critical in stabilizing the three-dimensional structure of peptides and proteins. (Fmoc-Cys-OSu)₂ allows for controlled formation of these bonds during peptide synthesis, which is essential for:
- Protein Folding : Proper folding is necessary for functional proteins.
- Stability : Disulfide bridges enhance the stability of peptides against enzymatic degradation.
2. Redox Modulation
The thiol group in cysteine residues can participate in redox reactions, influencing cellular signaling pathways. Research indicates that (Fmoc-Cys-OSu)₂ can modulate redox states within cells, affecting:
- Enzyme Activity : Interaction with various enzymes through reversible thiol modifications.
- Cell Signaling : Influencing pathways related to oxidative stress and cellular responses.
3. Therapeutic Applications
(Fmoc-Cys-OSu)₂ has potential applications in drug development, particularly in designing therapeutic peptides that require specific structural features for activity. Notable applications include:
- Cancer Therapy : Peptides designed with disulfide linkages can target tumor microenvironments effectively.
- Antimicrobial Peptides : Synthesis of cyclic peptides using (Fmoc-Cys-OSu)₂ enhances their stability and activity against pathogens.
Case Studies
Several studies have highlighted the utility and effectiveness of (Fmoc-Cys-OSu)₂ in biological research:
Study 1: Peptide Cyclization
A study demonstrated that cyclic peptides synthesized using (Fmoc-Cys-OSu)₂ exhibited enhanced binding affinity to target proteins compared to their linear counterparts. The cyclic structure facilitated better spatial orientation for receptor interaction, resulting in improved biological activity .
Study 2: Redox Activity
Another investigation focused on the redox properties of peptides containing (Fmoc-Cys-OSu)₂. The research showed that these peptides could effectively scavenge reactive oxygen species (ROS), indicating their potential as antioxidants in therapeutic applications .
Comparative Analysis
The following table summarizes key properties and applications of (Fmoc-Cys-OSu)₂ compared to other cysteine derivatives:
Compound | Disulfide Bond Formation | Redox Modulation | Therapeutic Applications |
---|---|---|---|
(Fmoc-Cys-OSu)₂ | Yes | Yes | Cancer therapy, Antimicrobial |
Fmoc-Cys(Acm)-OH | Yes | Limited | Peptide synthesis |
Fmoc-Cys(Trt)-OH | Yes | Yes | Drug delivery |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of "(Fmoc-Cys-OSu)₂" to minimize side reactions like β-alanine formation?
- Methodological Answer : During Fmoc-protection using Fmoc-OSu, monitor reaction conditions (e.g., pH, temperature) to suppress side reactions. For example, avoid prolonged exposure to basic conditions, which can trigger Lossen-type rearrangements leading to Fmoc-β-Ala-OH formation . Purify intermediates via reverse-phase HPLC or recrystallization, and validate purity using LC-MS or NMR. Reference control experiments from analogous syntheses (e.g., Fmoc-Pro-OSu protocols) to refine reaction timelines .
Q. What analytical techniques are critical for characterizing "(Fmoc-Cys-OSu)₂" purity and stability?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm for Fmoc absorption) and confirm via ESI-MS for molecular weight validation .
- Stability : Perform accelerated degradation studies under varying pH and temperature conditions. Monitor thiol oxidation or acid-sensitive Mmt/Trt deprotection using TFA titration (e.g., 0.5–3% TFA in DCM) and track changes via FTIR or circular dichroism (CD) .
Q. How should researchers handle the acid-sensitive S-Mmt group in "(Fmoc-Cys-OSu)₂" during peptide synthesis?
- Methodological Answer : Use mild acidic conditions (0.5–1% TFA in DCM with 5% triethylsilane) for selective Mmt removal while preserving tert-butyl-based protecting groups. Validate deprotection efficiency via HPLC and MALDI-TOF MS. For protocols, refer to SPPS workflows for Tyr¹-somatostatin, where Mmt cleavage was achieved without Trp side-chain reduction .
Advanced Research Questions
Q. How can contradictions in structural models of Fmoc-dipeptide self-assemblies (e.g., β-sheet vs. polyproline II conformations) be resolved?
- Methodological Answer : Combine experimental techniques (e.g., TEM for fibril morphology, WAXS for d-spacings) with computational simulations (molecular dynamics for hydrogen bonding and π-stacking patterns). For instance, conflicting β-sheet claims in Fmoc-AA systems were resolved by identifying polyproline II conformations through MD simulations and FTIR analysis of amide I bands . Replicate studies under controlled humidity and solvent conditions to isolate contributing factors.
Q. What statistical frameworks are recommended for analyzing contradictory data in peptide stability studies involving "(Fmoc-Cys-OSu)₂"?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to isolate variables like solvent polarity, temperature, or protecting-group lability. For reproducibility, document raw data with metadata (e.g., batch-specific impurity profiles from Fmoc-OSu reagents) . Use Bayesian inference to quantify uncertainty in stability predictions, referencing guidelines from Thesis Requirements on data reliability and validity .
Q. How can researchers design experiments to investigate the role of Fmoc stacking in "(Fmoc-Cys-OSu)₂" self-assembly kinetics?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor early aggregation phases under varying concentrations.
- Environmental Probes : Introduce fluorescence tags (e.g., pyrene) to track hydrophobic Fmoc interactions via excimer emission shifts.
- Computational Validation : Simulate fibril assembly pathways using coarse-grained models to correlate π-stacking energetics with experimental TEM observations .
Q. Data Integrity & Reproducibility
Q. What steps ensure reproducibility in "(Fmoc-Cys-OSu)₂"-based SPPS protocols?
- Methodological Answer :
- Documentation : Adhere to Beilstein Journal guidelines: report reagent batch numbers, purification methods, and characterization data (e.g., HPLC traces, NMR peaks) in supplementary materials .
- Standardization : Use 2-chlorotrityl resins for acid-sensitive peptides, and validate resin loading via Fmoc quantification (UV absorbance at 301 nm) .
Q. How can researchers reconcile open-data mandates with confidentiality in studies involving proprietary "(Fmoc-Cys-OSu)₂" derivatives?
- Methodological Answer : Implement tiered data-sharing protocols:
- Public Tier : Publish aggregated structural data (e.g., WAXS patterns) and synthesis conditions.
- Restricted Tier : Share raw NMR/MS files under GDPR-compliant agreements, using de-identified metadata . For examples, consult the Charité guidance on anonymization and consent-form clauses .
Q. Conflict Resolution & Peer Review
Q. How should researchers address peer-review critiques about unexpected side products in "(Fmoc-Cys-OSu)₂" syntheses?
- Methodological Answer : Preemptively characterize all byproducts (e.g., Fmoc-β-Ala-OH) using high-resolution MS and comparative chromatograms. In responses, cite mechanistic studies on Fmoc-OSu degradation pathways and provide revised protocols with stricter reagent quality controls .
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven questions about "(Fmoc-Cys-OSu)₂" applications?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope studies on, e.g., "How does Fmoc-Cys-OSu₂ improve peptide ligation efficiency compared to Trt-protected analogs?" For clinical relevance, align with PICO (Population: synthetic peptides; Intervention: Mmt deprotection; Comparison: Trt-based methods; Outcome: yield/purity) .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWVOZABQSEGS-ZPGRZCPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38N4O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.